3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid
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Overview
Description
3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid is a synthetic organic compound that features a morpholine ring, a phenyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid typically involves a multi-step process. One common method involves the Michael addition of morpholine to α-bromoacrylic acid esters, followed by subsequent functional group transformations . The reaction conditions often require the use of solvents like acetone or dichloromethane and bases such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, including crystallization and chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)benzoic acid: This compound shares the morpholine ring but has a different backbone structure.
2-morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate: Another compound with a morpholine ring, used for its pharmacological actions.
Uniqueness
3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-anilino-3-morpholin-4-yl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)10-12(16-6-8-20-9-7-16)14(19)15-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEGPUORGOKMAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)O)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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